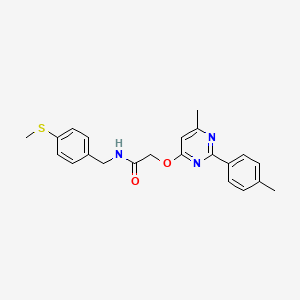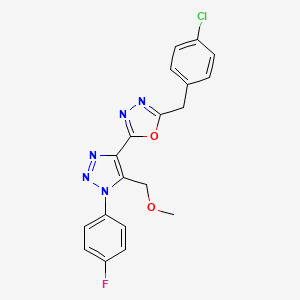![molecular formula C22H20N2OS B2364918 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207007-65-5](/img/structure/B2364918.png)
3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidinones. These are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidin-4-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thienopyrimidinone core, with a 2,5-dimethylbenzyl group attached at the 3-position and a p-tolyl group attached at the 7-position .Chemical Reactions Analysis
Thienopyrimidinones, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic heterocyclic structure. It would likely be a solid at room temperature, with a high melting point due to the presence of the aromatic rings .Wissenschaftliche Forschungsanwendungen
- A study reported that these compounds inhibit Cyt-bd and demonstrated an initial structure-activity relationship (SAR) for 13 derivatives. Notably, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) exhibited significant activity against all tested strains, making it a valuable chemical probe for studying mycobacterial Cyt-bd function .
- Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened for antitumor activity. While specific data on the compound you mentioned are not readily available, exploring its potential in cancer research could be worthwhile .
- Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, structurally related to the compound, can undergo transformations in the presence of activated alkynes. These reactions lead to the formation of mixtures containing pyrimido[5’,4’:4,5]thieno[3,2-d]azocines and spiro[pyridine-4,5’-thieno[2,3-d]pyrimidines] . Such spiro heterocycles have diverse applications in medicinal chemistry and materials science .
Antitubercular Activity
Antitumor Potential
Spiro Heterocycles Synthesis
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-5-8-17(9-6-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)4-7-16(18)3/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPQXSVAMXTQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
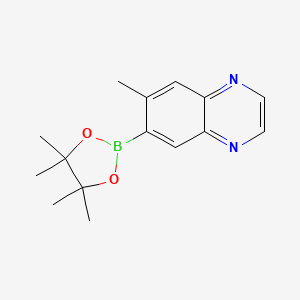
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
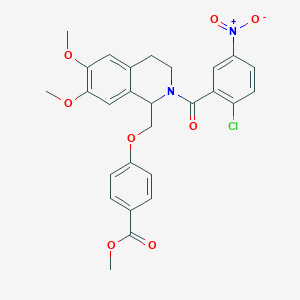
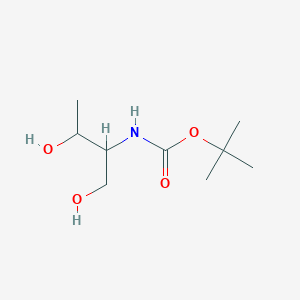

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
